Methyl 2,5-dichloropyrimidine-4-carboxylate

Description

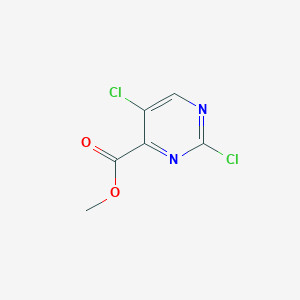

Methyl 2,5-dichloropyrimidine-4-carboxylate (CAS: 1206249-62-8) is a halogenated pyrimidine derivative with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5 and a methyl ester group at position 2. The compound’s SMILES notation is COC(=O)C1=NC(=NC=C1Cl)Cl, and its InChIKey is MUJBXSCSNLVZNS-UHFFFAOYSA-N .

Properties

IUPAC Name |

methyl 2,5-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJBXSCSNLVZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206249-62-8 | |

| Record name | methyl 2,5-dichloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 2,5-dichloropyrimidine-4-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by esterification using continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,5-dichloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes allow it to participate in several reactions that yield biologically active molecules.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of pyrimidine derivatives that exhibit biological activity. For instance, it has been involved in the development of inhibitors targeting specific enzymes relevant to cancer therapy. A notable example includes the optimization of pyrimidine derivatives that inhibit NAPE-PLD, an enzyme linked to lipid metabolism and cancer progression .

Case Study: NAPE-PLD Inhibitors

A study focused on the structure-activity relationship (SAR) of this compound derivatives highlighted their potential as NAPE-PLD inhibitors. The research demonstrated that modifications to the pyrimidine ring could enhance potency and selectivity against the target enzyme, paving the way for new therapeutic agents .

Agrochemical Applications

The compound also finds use in agrochemicals, particularly as a precursor for herbicides and fungicides.

Herbicidal Activity

Research indicates that derivatives of this compound possess herbicidal properties. These compounds can be designed to selectively inhibit weed growth while minimizing damage to crops. The modification of substituents on the pyrimidine ring can lead to enhanced herbicidal efficacy .

Case Study: Development of Herbicides

In a patent detailing new herbicide formulations, this compound was identified as a key intermediate in synthesizing novel compounds that target specific weed species without harming desirable plants .

Synthetic Applications

Beyond pharmaceuticals and agrochemicals, this compound is employed in various synthetic pathways.

Intermediate in Organic Synthesis

The compound acts as a versatile building block for synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing diverse chemical architectures .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Analytical Data

Predicted collision cross-section (CCS) values for its adducts range from 139.7 Ų ([M+H]⁺) to 153.3 Ų ([M+Na]⁺) , indicating moderate molecular size and polarity .

Comparison with Similar Pyrimidine Derivatives

The following table summarizes key structural, functional, and application-based differences between methyl 2,5-dichloropyrimidine-4-carboxylate and related compounds:

Structural and Functional Differences

Chlorine vs. Amino Substitution: The amino group in methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) introduces nucleophilic reactivity, enabling coupling reactions (e.g., amide bond formation) absent in the parent compound . The tert-butoxycarbonyl (BOC)-piperazinyl derivative (CAS: 1432896-19-9) adds steric bulk and protease resistance, making it suitable for peptide-mimetic drug candidates .

Acid vs. Ester Functionalization :

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) lacks the methyl ester, reducing its lipophilicity compared to this compound .

Commercial Viability :

- This compound is produced at 50 kg/month (98% purity) , whereas derivatives like the BOC-piperazinyl variant are low-volume research chemicals .

Biological Activity

Methyl 2,5-dichloropyrimidine-4-carboxylate is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of the Compound

This compound belongs to the pyrimidine family, which is known for its diverse biological roles. Pyrimidines are heterocyclic compounds that are integral to various biochemical processes, including nucleic acid metabolism and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in metabolic pathways.

- Target Enzymes : The compound may inhibit enzymes related to pyrimidine metabolism, which can affect cellular proliferation and apoptosis.

- Cell Signaling : It has been observed to influence inflammatory signaling pathways, potentially exhibiting anti-inflammatory properties.

The compound's biochemical properties include:

- Solubility : this compound is soluble in organic solvents, which facilitates its interaction with cellular components.

- Stability : Its stability under physiological conditions is crucial for maintaining its biological activity over time.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

- Case Study : A related compound demonstrated significant inhibitory effects on breast cancer cell lines (MDA-MB-231) with an IC50 value of 0.126 μM. This suggests that this compound may also possess similar anticancer properties .

Neuroprotective Effects

Related pyrimidine compounds have been studied for their neuroprotective effects, particularly in models of neuroinflammation and neurodegeneration. These compounds may inhibit pathways associated with oxidative stress and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Activity against bacteria/fungi | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Reduction in neuroinflammation |

Future Directions in Research

Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

- In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Exploring detailed molecular interactions with target proteins and pathways.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Methyl 2,5-dichloropyrimidine-4-carboxylate, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on , , and NMR to analyze electronic environments. The electron-withdrawing carboxylate and chlorine substituents induce distinct deshielding effects. For example, the pyrimidine ring protons may exhibit splitting patterns influenced by adjacent chlorine atoms .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm) and C-Cl vibrations (600-800 cm).

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (CHClNO, MW 207.01) and fragmentation patterns, noting dominant peaks from Cl loss or carboxylate cleavage .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELX or WinGX. Mercury software can visualize hydrogen-bonding networks .

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions are likely?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Process data via SHELX-97 for structure solution and refinement .

- Hydrogen Bond Analysis : Apply graph set analysis (as per Etter’s formalism) to classify interactions like N–H···O or C–H···Cl. These often form chains or rings, influencing packing motifs .

- Software Tools : WinGX integrates SHELX for refinement, while Mercury visualizes voids and packing similarity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict chemical shifts. Compare with experimental data to identify conformational discrepancies.

- Dynamic Effects : Assess temperature-dependent NMR to detect rotational barriers or tautomerism. For crystallographic mismatches, use Mercury’s packing similarity tool to evaluate polymorphism .

Q. What experimental strategies can elucidate the regioselectivity of nucleophilic substitution reactions at the 2- and 5-chloro positions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, solvent polarity) via LC-MS. Use isotopic labeling (e.g., ) to track substitution pathways.

- Steric/Electronic Analysis : Combine X-ray structures (from SHELX-refined data) with Hammett σ values to quantify electronic effects. Mercury’s void analysis can identify steric hindrance near reactive sites .

Q. How do intermolecular interactions influence the compound’s crystallographic packing, and how can this be leveraged in co-crystal design?

- Methodological Answer :

- Hydrogen-Bonding Networks : Use graph set analysis to classify motifs (e.g., rings). Compare with databases via Mercury’s Materials Module to identify isostructural co-formers .

- Co-Crystallization Screens : Employ high-throughput screening with carboxylic acid or amide co-formers. Refine structures with SHELXL and validate packing efficiency via Mercury’s symmetry tools .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data for hydrogen-bonding patterns?

- Methodological Answer :

- Force Field Calibration : Re-optimize parameters (e.g., in Gaussian or ORCA) using experimental bond lengths/angles as constraints.

- Thermal Motion Analysis : Use anisotropic displacement parameters (from SHELXL refinement) to distinguish static disorder from dynamic motion. Mercury’s ellipsoid visualization aids in interpreting thermal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.